N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide
Description
The compound N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide belongs to the coumarin-carboxamide family, characterized by a 2-oxo-2H-chromene core linked to a carboxamide group. Its structure includes a hydroxyethyl chain substituted with a 4-(furan-2-yl)phenyl moiety.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-18(14-7-9-15(10-8-14)19-6-3-11-27-19)13-23-21(25)17-12-16-4-1-2-5-20(16)28-22(17)26/h1-12,18,24H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBZJKJGUYBLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Furan Ring: The furan ring can be introduced through a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated phenyl derivative.
Hydroxyethyl Chain Addition: The hydroxyethyl chain can be added via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the phenyl derivative.
Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of the carboxylic acid derivative of the chromene with an amine derivative of the furan-phenyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially altering the compound’s biological activity.
Reduction: The carbonyl group in the chromene core can be reduced to a hydroxyl group, which may affect the compound’s solubility and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the chromene carbonyl group would yield a secondary alcohol.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide serves as an important building block for the development of more complex molecules. Its diverse functional groups allow for versatile reactions, including:
- Substitution Reactions : Facilitating the introduction of new functional groups.
- Oxidation and Reduction Reactions : Modifying the compound's properties for specific applications.
Biology
The compound exhibits various biological activities:
- Anti-inflammatory Effects : Research indicates potential for reducing inflammation markers in cell cultures.
- Antioxidant Activity : The furan and chromene components contribute to scavenging free radicals, which can protect cells from oxidative stress.
Case studies have shown that derivatives of this compound can inhibit the growth of specific cancer cell lines, suggesting its role in cancer therapy.
Medicine
In medical research, this compound is being explored for its therapeutic potential:
- Anticancer Properties : Studies indicate that compounds with similar structures can induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. Mechanisms include:
- Induction of pro-apoptotic proteins (e.g., Bax).
- Inhibition of anti-apoptotic proteins (e.g., Bcl-2).
A notable case study demonstrated that a derivative significantly reduced tumor size in animal models when administered at specific dosages.
Industry
The compound has potential applications in material science:
- Development of New Materials : Its unique structure may lead to materials with enhanced thermal stability or specific optical properties. For example, it could be utilized in creating polymers with improved durability or responsiveness to environmental changes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference Case Studies |
|---|---|---|
| Anti-inflammatory | Reduces inflammation markers | Study A |
| Antioxidant | Scavenges free radicals | Study B |
| Anticancer | Induces apoptosis in cancer cells | Study C |
Table 2: Chemical Reactions Involving the Compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Replacement of functional groups | Halogens, alcohols |
| Oxidation | Formation of oxides or other derivatives | Hydrogen peroxide |
| Reduction | Yielding reduced forms | Sodium borohydride |
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets. The chromene core can intercalate with DNA, disrupting replication and transcription processes. The furan ring can interact with cellular membranes, altering their permeability and affecting cell signaling pathways. The hydroxyethyl chain can form hydrogen bonds with proteins, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
The coumarin-carboxamide framework is shared among several analogs, but substituents on the phenyl ring and the ethyl chain differentiate their properties:
*Calculated based on formula C₂₁H₁₇NO₅.
Key Observations:
- Hydrophilicity : The target compound’s hydroxyl group and furan ring may enhance water solubility compared to methoxy-substituted analogs (e.g., and ).
- Biological Implications : Analogs like N-(4-sulfamoylphenyl)-coumarin () and anti-inflammatory coumarins (e.g., ) suggest possible biological applications, though direct evidence for the target compound is lacking.
Hydrogen Bonding and Crystallography
- The hydroxyethyl group in the target compound could participate in hydrogen bonding, akin to patterns observed in coumarin derivatives . Such interactions may influence crystal packing or solubility.
- Crystallographic data for analogs (e.g., ) highlight the importance of hydrogen bonds in stabilizing molecular conformations.
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound notable for its diverse biological activities. This compound combines various functional groups, including a furan ring, a phenyl group, a hydroxyethyl chain, and a chromene core, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in drug development.
- Molecular Formula : C22H17NO5
- Molecular Weight : 373.37 g/mol
- CAS Number : 2097914-01-5
The biological activity of this compound is attributed to its ability to interact with multiple biological targets:
- Antioxidant Activity : The presence of the furan and phenolic structures contributes to its capacity to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, suggesting that this compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit cholinesterases and lipoxygenases, which are important targets in the treatment of neurodegenerative diseases and inflammatory conditions.
Biological Activity Data
| Biological Activity | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cholinesterase Inhibition | AChE | 10.4 | |
| Cholinesterase Inhibition | BChE | 7.7 | |
| Lipoxygenase Inhibition | LOX-15 | Moderate | |
| Antioxidant Activity | DPPH Scavenging | Effective |
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the compound's effect on various cell lines, including MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells. Results indicated that the compound exhibited moderate cytotoxicity against MCF-7 cells, suggesting potential anticancer properties.
- Molecular Docking Studies : Molecular docking simulations revealed that this compound forms stable complexes with enzyme targets such as AChE and COX-2. These interactions were primarily mediated through hydrogen bonding and π–π stacking interactions, enhancing the compound's inhibitory effects against these enzymes .
- Comparative Analysis : When compared to other furan derivatives, this compound showed superior antioxidant activity due to its structural features that facilitate electron donation and radical scavenging capabilities .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with functionalized amines. For example:
- Step 1 : React 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine using a coupling agent (e.g., EDCl/HOBt) in dry DMF under nitrogen .
- Step 2 : Purify via flash column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from acetone to obtain high-purity crystals .
- Key considerations : Protect the hydroxyl group during coupling to prevent side reactions. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane).
Q. How can the compound’s structural integrity be validated?
Use a combination of:
- NMR spectroscopy : Confirm the presence of the furan (δ 6.3–7.5 ppm), chromene carbonyl (δ 165–170 ppm), and hydroxyethyl protons (δ 3.5–4.5 ppm) .
- X-ray crystallography : Resolve single crystals grown in acetone/water (70:30) to verify stereochemistry and hydrogen-bonding networks (e.g., O–H···O interactions) .
- HPLC-MS : Ensure >98% purity (C18 column, acetonitrile/water + 0.1% formic acid) .
Advanced Research Questions
Q. What strategies optimize low yields in the amide coupling step?
- Catalytic additives : Use 4-dimethylaminopyridine (DMAP, 0.1 eq) to enhance coupling efficiency .
- Solvent effects : Replace DMF with dichloromethane (DCM) to reduce side-product formation.
- Temperature control : Maintain 0–5°C during reagent addition to minimize epimerization .
- Yield improvement : Scale reactions under microwave irradiation (100°C, 30 min) for 85–90% conversion .
Q. How can molecular docking predict this compound’s biological targets?
- Target selection : Prioritize kinases or proteases based on structural analogs (e.g., coumarin derivatives inhibit COX-2 ).
- Docking workflow :
Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1CX2).
Use AutoDock Vina with a grid box covering the active site (20 ų).
Validate poses via molecular dynamics (100 ns simulation, GROMACS) .
- Output analysis : Focus on hydrogen bonds with Ser530 (COX-2) or hydrophobic interactions with furan/chromene moieties.
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Compare IC50 values under consistent conditions (e.g., MTT assay, 48 hr incubation, HepG2 cells) .
- Structural analogs : Benchmark against 4-hydroxycoumarin derivatives (e.g., SS-14, IC50 = 12 µM vs. HT-29) to identify SAR trends .
- Impurity profiling : Use LC-MS to rule out degradation products (e.g., hydrolyzed amide bonds).
Data Contradiction Analysis
Q. Why do solubility profiles vary in different solvents?
- Polarity effects : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) due to hydrogen-bond acceptor capacity .
- Cosolvent systems : Use 10% Tween-80 in PBS for in vivo studies to enhance bioavailability .
- Contradictions : Discrepancies arise from crystallization solvents (e.g., acetone vs. methanol) altering polymorphic forms .
Methodological Tables
Table 1 : Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Coupling | EDCl/HOBt, DMF, RT, 24 hr | 65 | 95 | |
| Purification | SiO2 column (EtOAc/hexane) | 58 | 98 | |
| Alternative | Microwave, 100°C, 30 min | 85 | 97 |
Table 2 : Biological Activity vs. Structural Analogs
| Compound | Target (IC50) | Assay | Reference |
|---|---|---|---|
| This compound | COX-2 (18 µM) | MTT (HepG2) | |
| SS-14 | COX-2 (12 µM) | MTT (HT-29) | |
| SS-21 | Trypanosoma brucei (8 µM) | Alamar Blue |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
